molecular formula C22H36Cl2N2O2 B2511407 1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride CAS No. 1217820-31-9

1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride

Cat. No. B2511407
CAS RN: 1217820-31-9
M. Wt: 431.44
InChI Key: DJPFZYDHDUJNMC-UHFFFAOYSA-N
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Description

The compound "1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be related to a class of compounds designed for their potential pharmacological activities. The related compounds in the provided papers exhibit a range of activities, including serotonin reuptake inhibition, serotonin receptor antagonism, antimicrobial activity, and dopamine receptor selectivity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive amination and the use of sodium cyanoborohydride in methanol . The synthesis process is carefully designed to introduce specific functional groups that confer the desired biological activity. For example, the incorporation of the arylpiperazine moiety is a common feature in these compounds, which is known to interact with serotonin receptors .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an arylpiperazine moiety, which is crucial for their interaction with biological targets such as serotonin receptors and the serotonin transporter . The structure-activity relationship (SAR) is further explored through modifications of the arylpiperazine and the introduction of other substituents, such as the benzo[b]thiophene ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of medicinal chemistry, including bromination, amination, and the formation of dihydrochloride salts . These reactions are optimized to achieve high yields and purity of the final product, which is essential for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their functional groups and overall molecular structure. The dihydrochloride salt form is often used to improve the solubility of these compounds in aqueous media, which is important for biological assays . The characterization of these compounds typically involves techniques such as IR, NMR, and mass spectroscopy to confirm their structures .

Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Pharmacological Actions

Arylpiperazine derivatives, which share a part of the molecular structure with the compound , have been the focus of clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, although their full pharmacological profile, including affinity for other neurotransmitter receptors, is still under exploration. This demonstrates the importance of understanding the metabolism and the pharmacodynamic actions of such compounds for their potential therapeutic applications (Caccia, 2007).

Norbornane Compounds: Drug Research and Structural-Activity Relationships

Norbornane compounds, which relate to the bicyclic part of the compound's structure, have been studied for their medicinal applications and their role in drug research. The unique molecular shape and the sterically fixed position of their substituents make these compounds interesting for studying structure-activity relationships. This area of research is significant not only because of the medicinal use of these compounds but also for their role as test molecules in drug research, highlighting the importance of structural features in pharmacological activity (Buchbauer & Pauzenberger, 1991).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-bicyclo[2.2.1]heptanylmethoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2.2ClH/c25-22(17-26-16-21-13-19-6-7-20(21)12-19)15-24-10-8-23(9-11-24)14-18-4-2-1-3-5-18;;/h1-5,19-22,25H,6-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPFZYDHDUJNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)CC4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride

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